molecular formula C20H17FO B11837512 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone CAS No. 2023-68-9

1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone

Cat. No.: B11837512
CAS No.: 2023-68-9
M. Wt: 292.3 g/mol
InChI Key: SBXBTXRSJBKCCP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and a naphthyl group

Preparation Methods

The synthesis of 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by the electron-withdrawing fluoro group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone can be compared with other similar compounds:

Properties

CAS No.

2023-68-9

Molecular Formula

C20H17FO

Molecular Weight

292.3 g/mol

IUPAC Name

1-[3-fluoro-2-(1-naphthalen-2-ylethyl)phenyl]ethanone

InChI

InChI=1S/C20H17FO/c1-13(20-18(14(2)22)8-5-9-19(20)21)16-11-10-15-6-3-4-7-17(15)12-16/h3-13H,1-2H3

InChI Key

SBXBTXRSJBKCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C3=C(C=CC=C3F)C(=O)C

Origin of Product

United States

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